The compound 6alpha-Hydroxycannabidiol, while not directly studied in the provided papers, can be contextualized within the broader scope of hydroxylated compounds and their biological activities. Hydroxylation is a common biochemical process that can significantly alter the biological activity of various compounds, including cannabinoids, steroids, and other organic molecules. The papers provided discuss the effects of hydroxylation on different compounds and their subsequent biological activities, which can offer insights into the potential characteristics and applications of 6alpha-Hydroxycannabidiol.
The papers provided discuss applications of hydroxylated compounds in various fields, such as neuroscience and pharmacology. The study of 6-hydroxy-dopamine has contributed to understanding the selective destruction of catecholaminergic neurons, which is valuable in modeling diseases like Parkinson's1. The regiospecific syntheses of hydroxylated penicillanic acids serve as tools to investigate the mechanisms of antibiotic resistance and could aid in the development of new antibacterial agents2. The progestational activity of 6alpha-methyl-17alpha-hydroxyprogesterone acetate demonstrates the potential of hydroxylated steroids in reproductive health, showing greater potency than progesterone and antiestrogenic activity4. These diverse applications underscore the significance of hydroxylation in drug development and disease modeling, indicating that 6alpha-Hydroxycannabidiol could have potential uses in similar areas, such as cannabinoid pharmacology, neurobiology, and perhaps as a therapeutic agent.
6alpha-Hydroxycannabidiol is a derivative of cannabidiol, which is one of the major cannabinoids found in cannabis plants. This compound is characterized by the presence of a hydroxyl group at the 6 position of the cyclohexene ring of cannabidiol. It exhibits potential therapeutic properties, making it a subject of interest in pharmacological research.
6alpha-Hydroxycannabidiol is primarily sourced from cannabis sativa, where it can be synthesized or isolated through various chemical processes. Its presence in cannabis extracts has been noted, indicating its natural occurrence alongside other cannabinoids.
6alpha-Hydroxycannabidiol falls under the classification of cannabinoids, specifically as a hydroxy-cannabinoid. It is related to other cannabinoids such as cannabidiol and tetrahydrocannabinol, sharing structural similarities that influence its biological activity.
The synthesis of 6alpha-Hydroxycannabidiol can be achieved through several methods, including:
The molecular formula for 6alpha-Hydroxycannabidiol is C21H30O3. Its structure includes:
6alpha-Hydroxycannabidiol participates in several chemical reactions typical of hydroxy-cannabinoids:
The mechanism of action for 6alpha-Hydroxycannabidiol involves interaction with cannabinoid receptors in the human body, particularly:
Research indicates that 6alpha-Hydroxycannabidiol may exhibit lower psychoactivity compared to tetrahydrocannabinol while retaining some therapeutic benefits associated with cannabinoids.
6alpha-Hydroxycannabidiol has potential applications in:
6α-Hydroxycannabidiol (6α-OH-CBD) is systematically named as 2-[(1R,4S,6R)-4-hydroxy-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol according to IUPAC conventions [3] [6]. This nomenclature precisely defines: 1) The resorcinol moiety (1,3-diol benzene ring) substituted at C5 with a pentyl chain; 2) The terpene-derived cyclohexene ring with stereospecific methyl (C3) and isopropenyl (C6) groups; 3) The hydroxyl group at the 6α position on the cyclohexene ring. Chemically classified as a monohydroxylated cannabidiol derivative, it belongs to the broader family of oxygenated cannabinoid metabolites. Its molecular formula is C₂₁H₃₀O₃, with a molecular weight of 330.46 g/mol [6]. The SMILES notation (CCCCC1=CC(=C(C(=C1)O)[C@H]2C=C(C)C@@HC[C@H]2C(=C)C)O) and InChIKey provide machine-readable descriptors of its connectivity and stereochemistry [6].
6α-OH-CBD possesses three chiral centers (C1, C4, and C6 of the terpene ring), rendering stereochemical characterization critical to its biological function. Absolute configuration is established as 1R, 4S, 6R through nuclear magnetic resonance (NMR) and X-ray crystallographic comparisons with parent CBD [1] [6]. The "α" designation in 6α-hydroxy specifies that the hydroxyl group is oriented below the plane of the cyclohexene ring, consistent with an axial or pseudoaxial orientation in the predominant chair conformation [1]. This stereochemistry arises from enzymatic hydroxylation (primarily by CYP2C19 and CYP3A4 isoforms) exhibiting strict facial selectivity toward the α-surface [3] [4]. The C6 hydroxy group adopts an equatorial position in the lowest energy conformation, minimizing steric strain with the adjacent isopropenyl group at C6.
Table 1: Stereochemical Assignments in 6α-OH-CBD
Chiral Center | Absolute Configuration | Stereochemical Role |
---|---|---|
C1 (Cyclohexene) | R | Determines resorcinol ring orientation |
C4 (Cyclohexene) | S | Positions C4 hydroxyl group |
C6 (Cyclohexene) | R | Directs 6α-OH orientation below ring plane |
6α-OH-CBD differs structurally from cannabidiol (CBD) solely through the addition of a hydroxyl group at the C6 position of the terpene-derived cyclohexene ring. This modification significantly alters its physicochemical properties: 6α-OH-CBD exhibits higher polarity (logP reduction of ~1.5 units) and greater hydrogen-bonding capacity compared to CBD [4] [5]. Crucially, it is stereoisomeric with 6β-hydroxycannabidiol (6β-OH-CBD), where the C6 hydroxyl occupies the β-position (oriented above the ring plane). This epimeric pair demonstrates distinct biological and pharmacokinetic behaviors – 6α-OH-CBD consistently shows higher serum concentrations and slower elimination than its β-counterpart in human studies [4] [5]. Compared to other hydroxylated metabolites, 6α-OH-CBD lacks the carboxylic acid moiety of 7-COOH-CBD and the allylic hydroxyl of 7-OH-CBD, resulting in different metabolic stability and receptor interaction profiles [5].
While public X-ray crystallographic data for 6α-OH-CBD remains limited, the compound is characterized as a crystalline solid with a melting point range of 120-125°C [6]. Its solid-state conformation is inferred from related cannabinoids to feature a twist in the terpene ring accommodating the axial 6α-OH group. Spectroscopic characterization reveals:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: